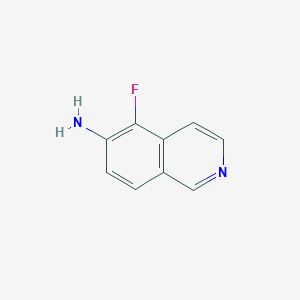![molecular formula C7H16N4 B11917609 1,4,8,9-Tetraazaspiro[5.5]undecane CAS No. 85371-66-0](/img/structure/B11917609.png)
1,4,8,9-Tetraazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,9-Tetraazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two nitrogen-containing rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8,9-Tetraazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method is advantageous due to its efficiency and the ability to introduce various substituents at specific positions of the spiro ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale production. The use of olefin metathesis reactions on a Grubbs catalyst is one such method, although it is complex and expensive .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,8,9-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1,4,8,9-Tetraazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials with unique properties, such as spirocyclic polymers.
Wirkmechanismus
The mechanism by which 1,4,8,9-Tetraazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it binds to the active site of the protein, blocking its function and thereby inhibiting the growth of Mycobacterium tuberculosis. The molecular pathways involved include the disruption of lipid transport and cell wall synthesis in the bacteria .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1-oxa-9-azaspiro[5.5]undecane
Uniqueness: 1,4,8,9-Tetraazaspiro[5.5]undecane is unique due to its tetraaza structure, which imparts distinct chemical and biological properties. Compared to other spirocyclic compounds, it exhibits higher stability and specific reactivity patterns, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
85371-66-0 |
|---|---|
Molekularformel |
C7H16N4 |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1,4,8,9-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H16N4/c1-2-10-11-6-7(1)5-8-3-4-9-7/h8-11H,1-6H2 |
InChI-Schlüssel |
ZRFGWNHLLOFTJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNNCC12CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)
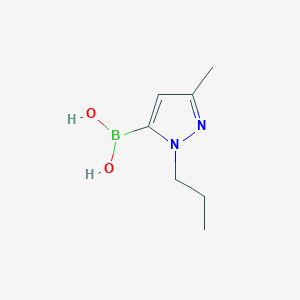
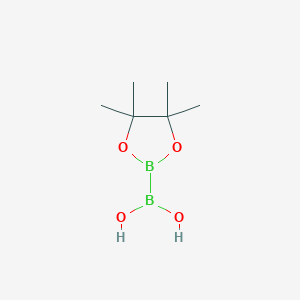
![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)



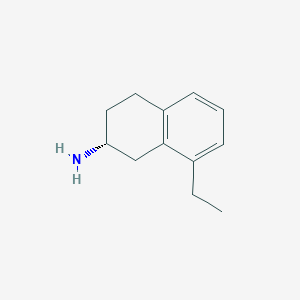
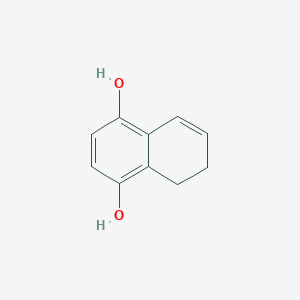
![2-[(2R)-2-Methylpiperazin-1-YL]acetic acid](/img/structure/B11917581.png)
![3-(Aziridin-1-yl)benzo[d]isoxazole](/img/structure/B11917586.png)


